4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
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Overview
Description
4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octane-8-carbonyl)benzonitrile is a synthetic organic compound characterized by its complex bicyclic structure and presence of a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of key intermediates. A common approach includes the reaction of a substituted benzonitrile with a suitable azabicycloalkane under controlled conditions to form the desired triazole-containing compound. Various reagents like sodium azide and copper(I) catalysts are often employed in these reactions.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic systems are frequently utilized to maintain efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the triazole ring and benzonitrile moiety allows for a range of functionalizations.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium hydroxide for substitution reactions. These reactions are typically performed under standard laboratory conditions with temperature and pH controls.
Major Products Formed
Major products from these reactions include various substituted derivatives that retain the core bicyclic and triazole structure, which can be further utilized in different scientific applications.
Scientific Research Applications
4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile has notable applications in:
Chemistry: Used as a building block for creating more complex molecules.
Biology: Utilized in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with central nervous system receptors.
Industry: Employed in the development of novel materials and as a precursor in synthetic routes for producing functionalized polymers.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The triazole ring plays a crucial role in its binding affinity and specificity. Pathways influenced by this compound often relate to neural signaling and metabolic regulation.
Comparison with Similar Compounds
Compared to other triazole-containing compounds, 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is unique due to its bicyclic structure, which imparts distinct physicochemical properties and biological activities. Similar compounds include:
1,2,3-triazole derivatives with varying substituents.
Azabicyclic compounds used in neuropharmacology.
In essence, this compound is a cornerstone in scientific research due to its versatile reactivity and broad application spectrum. Hope this satisfies your curiosity!
Properties
IUPAC Name |
4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)21-14-5-6-15(21)10-16(9-14)22-19-7-8-20-22/h1-4,7-8,14-16H,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHSRAOSAHLTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4N=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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